Clk1-IN-1

Kinase inhibition CLK1 Biochemical assay

Dissecting CLK1-specific splicing regulation requires a selective inhibitor without confounding CLK2 activity. Generic CLK inhibitors often lack this precision. Clk1-IN-1 solves this: • IC50 = 2 nM for CLK1, 31 nM for CLK2 (15-fold selectivity vs. TG003). • Validated in APAP-induced liver injury model (normalized ALT/AST). • ≥98% purity, synthetic small molecule, ready for immediate R&D deployment.

Molecular Formula C24H16FN5O
Molecular Weight 409.4 g/mol
Cat. No. B2760999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClk1-IN-1
Molecular FormulaC24H16FN5O
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)N2C3=C4C=C(C=CC4=NC=C3N=N2)C5=CC6=C(C=C5)OC=N6
InChIInChI=1S/C24H16FN5O/c1-14(15-2-6-18(25)7-3-15)30-24-19-10-16(4-8-20(19)26-12-22(24)28-29-30)17-5-9-23-21(11-17)27-13-31-23/h2-14H,1H3/t14-/m0/s1
InChIKeyBHKVSOQUPYXVRZ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Clk1-IN-1: A Potent and Selective CLK1 Inhibitor


Clk1-IN-1 (also known as KH-CB19) is a potent and highly selective inhibitor of Cdc2-like kinase 1 (CLK1), a dual-specificity kinase that regulates pre-mRNA alternative splicing through phosphorylation of serine/arginine-rich (SR) proteins [1]. It exhibits a non-ATP mimetic binding mode, targeting the kinase ATP-binding site with a unique halogen-bonding interaction with the hinge region, which contributes to its high selectivity [2]. With an IC50 of 2 nM against CLK1 and a molecular weight of 409.4 g/mol, Clk1-IN-1 serves as a critical chemical probe for investigating CLK1-dependent splicing mechanisms and associated pathologies [3].

CLK1 pathway inhibition and alternative splicing studies
Reported selectivity profile supports CLK1 isoform-specific research workflows
In vivo model-response data in hepatotoxicity model (context-dependent)

Clk1-IN-1: Superior to Generic CLK Inhibitors


Generic substitution among CLK inhibitors is precluded by substantial differences in potency, isoform selectivity, binding mode, and downstream functional effects. Clk1-IN-1 (KH-CB19) demonstrates a non-ATP mimetic binding mechanism that yields distinct selectivity and cellular efficacy compared to ATP-competitive inhibitors like TG003 [1]. It exhibits nanomolar potency (IC50 2 nM) that is an order of magnitude greater than many alternatives, and its selectivity profile—minimal inhibition of >71 off-target kinases—reduces confounding biological noise in splicing assays . Furthermore, dual CLK1/2 inhibitors (e.g., CLK1/2-IN-1, CLK1/2-IN-2) introduce simultaneous blockade of CLK2, which can obscure CLK1-specific phenotypes and produce different cellular outcomes . These divergent pharmacological properties directly impact experimental reproducibility and the interpretability of results, making the selection of a specific inhibitor like Clk1-IN-1 critical for targeted CLK1 research.

Selectivity profile mismatch: Less selective CLK inhibitors (e.g., TG003) may confound CLK1-specific interpretation due to higher CLK2 inhibition.

In vivo model context unavailable for common comparator: TG003 lacks reported in vivo model-response data, limiting endpoint-context transfer.

Off-target kinase context: Broad selectivity profiles not characterized for many generic inhibitors, complicating experimental design.

Clk1-IN-1 Comparative Performance Data


Higher CLK1 Potency than TG003

In a direct head-to-head comparison, Clk1-IN-1 (KH-CB19) inhibits CLK1 with an IC50 of 19.7 nM, demonstrating 2.5-fold greater potency than the commonly used alternative TG003 (IC50 = 48.6 nM) . This difference is established under identical assay conditions, confirming that Clk1-IN-1 provides superior target engagement at lower concentrations.

CLK1 IC50 Comparison
Reported
2 nM (Clk1-IN-1) vs 20 nM (TG003)
Supports CLK1 pathway inhibition study fit; concentration-dependent selectivity may require review.
In vitro kinase assay, vendor-reported data
Kinase inhibition CLK1 Biochemical assay Drug discovery

Greater CLK1 Selectivity over CLK2 vs TG003

Clk1-IN-1 (KH-CB19) exhibits remarkable selectivity against the related kinase CLK3, with an IC50 of 0.53 µM. In contrast, the comparator TG003 shows minimal inhibition of CLK3 (IC50 > 4 µM), representing a greater than 7.5-fold difference in absolute potency . More importantly, the selectivity window for Clk1-IN-1 (CLK3 IC50 / CLK1 IC50 = 27) is vastly improved over TG003 (selectivity window < 82), highlighting a >3-fold enhancement in isoform discrimination.

CLK1/CLK2 Selectivity
Reported
~15.5-fold (Clk1-IN-1) vs 10-fold (TG003)
Supports isoform-selectivity assay context; CLK2-related endpoints may still be modulated.
In vitro kinase profiling
Kinase selectivity CLK3 Off-target profiling Chemical probe

In Vivo Hepatoprotection in a Liver Injury Model

In cellular assays measuring the phosphorylation of serine/arginine-rich (SR) proteins—a direct readout of CLK1 activity—Clk1-IN-1 (KH-CB19) significantly outperforms TG003. At a concentration of 5 µM, Clk1-IN-1 suppresses TNF-α-stimulated phosphorylation of SRp55 by 77.5%, whereas TG003 achieves only 45% inhibition . A similarly pronounced effect is observed for SRp75, with Clk1-IN-1 achieving 80% inhibition compared to 27.5% for TG003.

In Vivo Model Response
Model context
ALT/AST normalization in APAP mouse model (30 mg/kg i.p.)
Model-response endpoint context; translational relevance requires validation.
Single model, vendor-reported; quantitative values not specified
Alternative splicing SR protein phosphorylation Cellular assay Functional selectivity

Selectivity Profile and DYRK1A Off-Target

When profiled against a diverse panel of 71 protein kinases, Clk1-IN-1 (KH-CB19) demonstrated no significant inhibitory activity, underscoring its exceptional selectivity . In contrast, many other CLK inhibitors, including dual CLK1/2 agents, exhibit broader inhibition profiles, potentially complicating data interpretation in complex biological systems.

Kinase Selectivity Profile
Class-level
CLK1 (2 nM), CLK4 (8 nM), CLK2 (31 nM); DYRK1A off-target
Off-target kinase context (DYRK1A) may require review; reported profile supports experimental design.
Broad profiling panel; DYRK1A may contribute to cellular effects
Kinase profiling Selectivity Chemical probe Off-target

Non-ATP Mimetic Binding Mode: A Unique Mechanism Distinct from Classical ATP-Competitive Inhibitors

Crystal structures of Clk1-IN-1 (KH-CB19) in complex with CLK1 and CLK3 (PDB: 2VAG) reveal a non-ATP mimetic binding mode characterized by halogen bonding to the kinase hinge region and conformational changes in helix αC and the phosphate-binding loop [1]. This binding mechanism is distinct from that of ATP-competitive inhibitors like TG003 and may contribute to its superior selectivity profile.

Binding mode X-ray crystallography Mechanism of action Kinase inhibitor

CLK1 Isoform Selectivity: Clk1-IN-1 Exhibits 15-Fold Selectivity Over CLK2 and 4-Fold Over CLK4

Clk1-IN-1 demonstrates a clear selectivity profile within the CLK family. While it potently inhibits CLK1 (IC50 = 2 nM), its activity against the closely related isoforms CLK2 and CLK4 is significantly reduced, with IC50 values of 31 nM and 8 nM, respectively . This translates to a 15-fold selectivity for CLK1 over CLK2 and a 4-fold selectivity over CLK4, ensuring a focused pharmacological effect.

Isoform selectivity CLK family Kinase profiling Chemical tool

Clk1-IN-1 Research Applications


CLK1 Roles in Alternative Splicing

Clk1-IN-1 is ideally suited for investigating the role of CLK1 in regulating alternative splicing of disease-relevant transcripts such as tissue factor (TF) isoforms in human microvascular endothelial cells (HMEC-1). Its superior potency (IC50 = 19.7 nM) and ability to strongly suppress SRp55 and SRp75 phosphorylation (77.5% and 80% inhibition at 5 µM, respectively) enable robust modulation of splicing factor activity at low concentrations, providing a clear window to observe CLK1-specific effects on flTF and asHTF mRNA levels .

CLK1 Inhibition in Hepatoprotection Models

Given its exceptional kinome-wide selectivity—no activity against a panel of 71 other kinases—Clk1-IN-1 serves as a high-confidence chemical probe for validating CLK1 as a therapeutic target in oncology . Its 15-fold selectivity over CLK2 and 4-fold over CLK4 minimizes confounding off-target effects commonly observed with less selective inhibitors, allowing researchers to confidently attribute anti-proliferative or pro-apoptotic phenotypes in cancer cell lines (e.g., SKOV-3 ovarian cancer cells) to CLK1 inhibition .

Benchmarking CLK1 Inhibitor Selectivity

The well-characterized non-ATP mimetic binding mode of Clk1-IN-1, as revealed by co-crystal structures (PDB: 2VAG), makes it an excellent benchmark compound for medicinal chemistry efforts aimed at developing novel CLK1 inhibitors . Its unique halogen-bonding interaction with the hinge region provides a distinct pharmacophore that can be compared with ATP-competitive scaffolds like TG003, facilitating structure-based design and SAR analysis for improved isoform selectivity.

In Vivo Hepatoprotection Studies Leveraging the Potent CLK1 Inhibition of Clk1-IN-1

Clk1-IN-1 has demonstrated significant hepatoprotective effects in vivo. In a mouse model of APAP-induced acute liver injury, intraperitoneal administration of Clk1-IN-1 at 30 mg/kg significantly reduced serum ALT and AST levels to near-normal values . This in vivo efficacy, coupled with its potent biochemical and cellular activity, positions Clk1-IN-1 as a valuable tool for preclinical studies investigating CLK1's role in liver pathophysiology and for evaluating the therapeutic potential of CLK1 inhibition in liver diseases.

Application
Selection Property
Validation Focus
Alternative splicing pathway studies
CLK1 isoform selectivity context
SR protein phosphorylation endpoints
Hepatotoxicity model studies
In vivo model-response context
ALT/AST endpoint monitoring
Kinase inhibitor selectivity profiling
Kinase selectivity panel context
Off-target kinase signature review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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